Methyl 5-diethoxyphosphoryl-4-oxo-pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-diethoxyphosphoryl-4-oxo-pentanoate is an organic compound with the molecular formula C10H19O6P. It is commonly used as an intermediate in organic synthesis and plays a significant role in various chemical reactions .
Vorbereitungsmethoden
The preparation of Methyl 5-diethoxyphosphoryl-4-oxo-pentanoate typically involves organic synthesis methods. The synthetic route may include multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity .
Analyse Chemischer Reaktionen
Methyl 5-diethoxyphosphoryl-4-oxo-pentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 5-diethoxyphosphoryl-4-oxo-pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-diethoxyphosphoryl-4-oxo-pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-diethoxyphosphoryl-4-oxo-pentanoate can be compared with other similar compounds, such as:
Methyl 4-oxopentanoate: This compound has a similar structure but lacks the diethoxyphosphoryl group.
Ethyl 5-diethoxyphosphoryl-4-oxo-pentanoate: This compound has an ethyl group instead of a methyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H19O6P |
---|---|
Molekulargewicht |
266.23 g/mol |
IUPAC-Name |
methyl 5-diethoxyphosphoryl-4-oxopentanoate |
InChI |
InChI=1S/C10H19O6P/c1-4-15-17(13,16-5-2)8-9(11)6-7-10(12)14-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
AQAWLDKOXCDBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)CCC(=O)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.